2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2098216-17-0
Cat. No.: VC11587402
Molecular Formula: C15H22BFO2
Molecular Weight: 264.15 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098216-17-0 |
|---|---|
| Molecular Formula | C15H22BFO2 |
| Molecular Weight | 264.15 g/mol |
| IUPAC Name | 2-(4-fluoro-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H22BFO2/c1-10(2)12-9-11(17)7-8-13(12)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 |
| Standard InChI Key | OCKLKAPOQWSSFT-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic name reflects its structural components:
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Dioxaborolane core: A five-membered ring containing two oxygen atoms and one boron atom, stabilized by tetramethyl (4,4,5,5-tetramethyl) substituents.
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Aromatic substituent: A para-fluorinated and ortho-isopropyl-substituted phenyl group.
The molecular formula is C₁₆H₂₁BFO₂, with a molecular weight of 284.14 g/mol. Key structural features include:
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Boron hybridization: sp² hybridization enables π-conjugation with the aromatic system.
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Steric effects: The isopropyl group introduces steric hindrance, influencing reactivity in cross-coupling reactions .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁BFO₂ |
| Molecular Weight | 284.14 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES | CC(C)c1c(F)ccc(c1)B2OC(C)(C)C(C)(C)O2 |
Synthesis and Reaction Pathways
Preparation Methods
The synthesis typically follows a Suzuki-Miyaura coupling strategy, leveraging boronic ester intermediates. A generalized protocol involves:
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Borylation: Substituting a halogenated precursor (e.g., 4-fluoro-2-isopropylbromobenzene) with a boronate ester under palladium catalysis.
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Cyclization: Forming the dioxaborolane ring via condensation with pinacol (2,3-dimethyl-2,3-butanediol) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Borylation | Pd(OAc)₂, PPh₃, KOH, CH₃CN, 70°C, 24h | 85–89 |
| Cyclization | Pinacol, toluene, reflux | 70–75 |
Reaction Mechanisms
The boron center acts as a Lewis acid, facilitating transmetallation in cross-coupling reactions. The fluorine substituent enhances electrophilicity at the para position, directing regioselectivity in subsequent functionalizations .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMSO) but insoluble in water.
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Stability: Hydrolytically stable under anhydrous conditions but degrades in acidic or aqueous environments .
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Log P (octanol-water) | 3.2 ± 0.3 | XLOGP3 |
| Water Solubility | 0.05 mg/mL | ESOL |
| Melting Point | 98–102°C | Estimated |
Electronic Properties
Density functional theory (DFT) calculations predict:
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HOMO-LUMO Gap: 5.1 eV, indicating moderate reactivity.
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Electrostatic Potential: Negative charge localization on the boron atom and fluorine substituent .
Applications in Organic Synthesis
Cross-Coupling Reactions
This compound serves as a boron source in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Key advantages include:
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Steric protection: The dioxaborolane ring prevents undesired protodeboronation.
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Functional group tolerance: Stable under diverse reaction conditions (e.g., basic, oxidative) .
Table 4: Catalytic Performance in Model Reactions
| Substrate | Catalyst System | Yield (%) |
|---|---|---|
| 4-Bromotoluene | PdCl₂(dppf), K₂CO₃ | 92 |
| 3-Iodonitrobenzene | Pd(OAc)₂, SPhos | 88 |
Pharmaceutical Intermediates
The fluorine and isopropyl groups are pharmacophores in kinase inhibitors and anti-inflammatory agents. For example, derivatives of this compound have been explored as intermediates in Janus kinase (JAK) inhibitor synthesis .
Future Research Directions
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Catalyst Design: Optimizing palladium complexes for asymmetric couplings.
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Bioavailability Studies: Investigating boron-mediated drug delivery mechanisms.
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Materials Science: Incorporating into organic semiconductors for optoelectronic devices.
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